![molecular formula C7H6N2O4 B1193951 6-Nitro-1,3-benzodioxol-5-amine CAS No. 64993-07-3](/img/structure/B1193951.png)
6-Nitro-1,3-benzodioxol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 6-Nitro-1,3-benzodioxol-5-amine involves concise and efficient methodologies. For instance, a study by Cobo et al. (2018) describes a concise synthesis of highly substituted nitrosopyrimidines using Schiff base-type intermediates derived from related aminophenyl nitrosopyrimidine diamines. The process demonstrates significant electronic polarization within the substituted pyrimidine system, indicative of the complex synthetic routes that can be applied to similar nitro-substituted compounds (Cobo et al., 2018).
Molecular Structure Analysis
Molecular structure analysis, including studies on geometrical structures, vibrational frequencies, and molecular electrostatic potential (MEP), provides insights into the electronic and structural characteristics of nitro-substituted compounds. Vessally et al. (2013) conducted FT-IR and density functional method (DFT) studies on a related nitro-substituted compound, highlighting the importance of these analyses in understanding the properties of nitro-substituted aromatic compounds (Vessally et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives can vary significantly. For example, the reaction of bicyclic aromatic nitro compounds with dimethyl phosphite and amines under basic conditions leads to the formation of benzazepine or pyridazepine derivatives, as discussed by Danikiewicz and Mąkosza (1991). This illustrates the reactivity of nitro compounds with amines in producing complex heterocyclic structures (Danikiewicz & Mąkosza, 1991).
Scientific Research Applications
Synthesis of Amino-1,3-benzodioxoles : The preparation of amino-1,3-benzodioxoles, including derivatives of 6-Nitro-1,3-benzodioxol-5-amine, has been explored. These compounds have applications in organic chemistry and pharmaceutical research (Daliacker, Erkens, & Kim, 1978).
Microbial Degradation of Explosives : Research has shown the biotransformation of nitroaromatic explosives into amines, indicating potential applications in environmental bioremediation (Hawari et al., 2000).
Abiotic Formation of Transformation Products : Studies have investigated the abiotic transformations of aromatic amines under certain conditions, which has implications for understanding the behavior of pharmaceuticals and other compounds in the environment (Nödler et al., 2012).
Graphene-Based Catalysis : The reduction of nitro compounds to amines using graphene-based catalysts has been explored, showcasing applications in organic synthesis and environmental remediation (Nasrollahzadeh et al., 2020).
Synthesis of Heterocyclic Compounds : The synthesis and characterization of heterocyclic compounds, including those derived from this compound, have been studied for potential applications in drug development and material science (Simov & Davidkov, 1981).
Preparation of Functionalized Amines and Amides : The use of benzotriazole derivatives and organozinc reagents to prepare functionalized amines and amides, including those with nitro group substitutions, has been researched for applications in synthetic chemistry (Katritzky, Strah, & Belyakov, 1998).
properties
IUPAC Name |
6-nitro-1,3-benzodioxol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZJXBGDLONQGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345208 | |
Record name | 6-Nitro-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64993-07-3 | |
Record name | 6-Nitro-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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